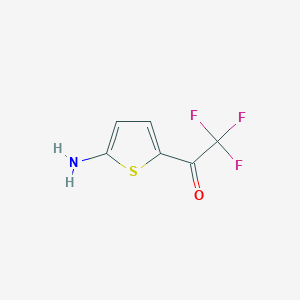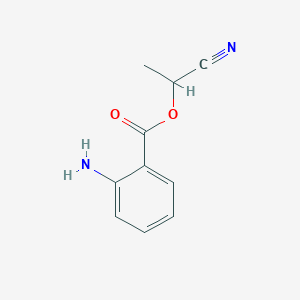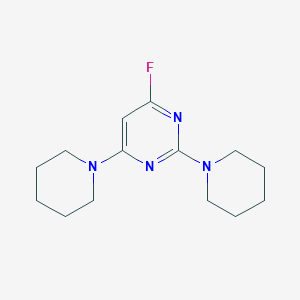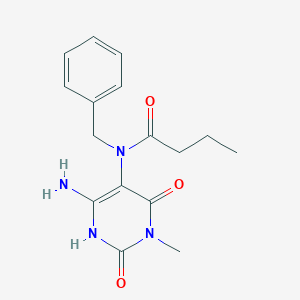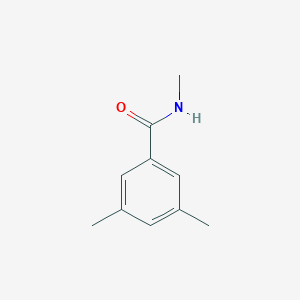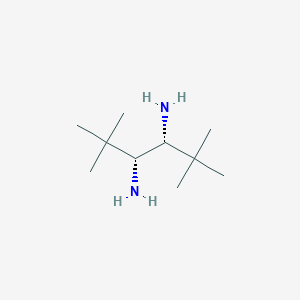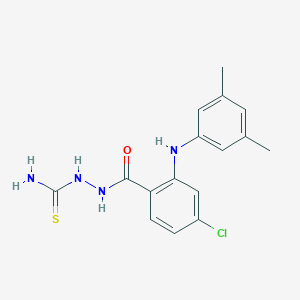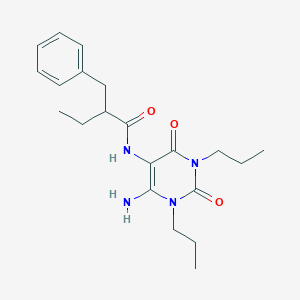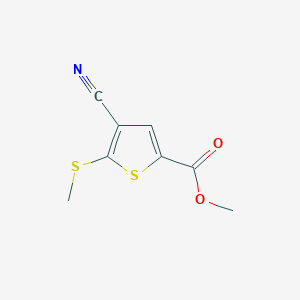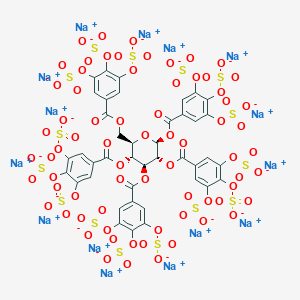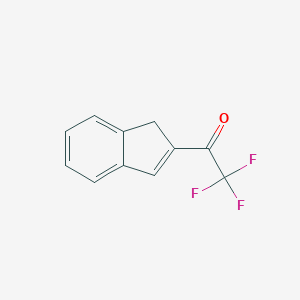
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone, also known as TFIE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of indene derivatives, which are known for their diverse biological activities. In
Mechanism Of Action
The mechanism of action of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone can inhibit the activity of the human cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical And Physiological Effects
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In vivo studies have shown that 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone can reduce the severity of inflammation in animal models of arthritis and colitis.
Advantages And Limitations For Lab Experiments
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been shown to have low toxicity and is well-tolerated by animals. However, there are also some limitations to the use of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone in lab experiments. One of the main limitations is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or cells. Additionally, 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone. One area of research is the development of new drugs based on 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone. Researchers are currently exploring the potential of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone derivatives as anticancer, anti-inflammatory, and antiviral agents. Another area of research is the development of new methods for synthesizing 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone, which could improve its yield and purity. Additionally, researchers are exploring the use of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone as a tool for studying the structure and function of proteins, particularly the cytochrome P450 enzymes. Finally, researchers are investigating the potential of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone as a biomarker for various diseases, such as cancer and inflammation.
Synthesis Methods
The synthesis of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone is a complex process that involves several steps. The most commonly used method for synthesizing 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone is the Friedel-Crafts acylation of 2,2,2-trifluoroacetophenone with indene in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone. Other methods, such as the use of Grignard reagents or organolithium compounds, have also been reported for the synthesis of 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone.
Scientific Research Applications
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been shown to have antitumor, anti-inflammatory, and antiviral activities, making it a potential candidate for the development of new drugs. Additionally, 2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone has been used as a probe for studying the structure and function of proteins, such as the human cytochrome P450 enzymes.
properties
CAS RN |
163882-68-6 |
|---|---|
Product Name |
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone |
Molecular Formula |
C11H7F3O |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1H-inden-2-yl)ethanone |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 |
InChI Key |
BOBDUCSFDOHQBT-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C=C1C(=O)C(F)(F)F |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C(=O)C(F)(F)F |
synonyms |
Ethanone, 2,2,2-trifluoro-1-(1H-inden-2-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)
